3-(4-Hexylcyclohexyl)-5-(4'-octylbiphenyl-4-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Hexylcyclohexyl)-5-(4’-octylbiphenyl-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structural features, including a hexylcyclohexyl group, an octylbiphenyl group, and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hexylcyclohexyl)-5-(4’-octylbiphenyl-4-yl)-1,2,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the hexylcyclohexyl and octylbiphenyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the hexylcyclohexyl and octylbiphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hexylcyclohexyl)-5-(4’-octylbiphenyl-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace specific groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxadiazole derivatives with additional oxygen-containing groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biological assays and studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of advanced materials, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 3-(4-Hexylcyclohexyl)-5-(4’-octylbiphenyl-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: Interaction with specific receptors or enzymes.
Modulation of Pathways: Influence on biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hexylcyclohexyl)-5-(4’-butylbiphenyl-4-yl)-1,2,4-oxadiazole
- 3-(4-Hexylcyclohexyl)-5-(4’-hexylbiphenyl-4-yl)-1,2,4-oxadiazole
Uniqueness
3-(4-Hexylcyclohexyl)-5-(4’-octylbiphenyl-4-yl)-1,2,4-oxadiazole is unique due to its specific structural features, which may impart distinct physical, chemical, and biological properties compared to similar compounds.
Properties
Molecular Formula |
C34H48N2O |
---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
3-(4-hexylcyclohexyl)-5-[4-(4-octylphenyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C34H48N2O/c1-3-5-7-9-10-12-14-27-15-19-29(20-16-27)30-23-25-32(26-24-30)34-35-33(36-37-34)31-21-17-28(18-22-31)13-11-8-6-4-2/h15-16,19-20,23-26,28,31H,3-14,17-18,21-22H2,1-2H3 |
InChI Key |
ATGWRMRCAJNVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4CCC(CC4)CCCCCC |
Origin of Product |
United States |
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